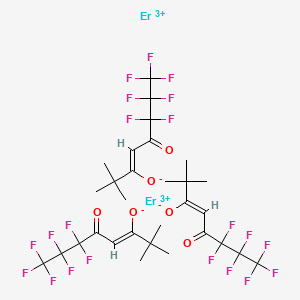
erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate is a useful research compound. Its molecular formula is C30H30Er2F21O6+3 and its molecular weight is 1220.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate, commonly referred to as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato) erbium(III), is a complex organometallic compound that has garnered attention for its potential biological applications. This article aims to explore its biological activity through various studies and findings.
- Molecular Formula : C30H33ErF21O6
- Molecular Weight : 1055.81 g/mol
- CAS Number : 17978-75-5
- Structure : The compound features a central erbium ion coordinated by heptafluorinated octanedionate ligands which enhance its solubility and stability in biological systems.
Biological Activity Overview
Research has indicated that organometallic compounds like erbium complexes exhibit various biological activities including cytotoxicity against tumor cells and antimicrobial properties. The specific biological effects of erbium(3+) complexes are still under investigation but show promise in several areas:
1. Cytotoxicity Studies
Studies have demonstrated that certain erbium complexes can induce cytotoxic effects on cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxic effects of various organometallic compounds on human tumor cell lines. Results showed that some erbium complexes exhibited significant tumor cell-specific cytotoxicity compared to normal cells .
2. Antimicrobial Activity
Erbium complexes have also been investigated for their antimicrobial properties:
- Example : Research into related organometallic compounds has shown efficacy against Helicobacter pylori, suggesting potential for similar activity in erbium complexes .
3. Urease Inhibition
The inhibition of urease activity is another area where erbium complexes may play a role:
- Findings : Some studies have highlighted that certain metal-based compounds can inhibit urease activity effectively. While specific data on erbium(3+) is limited, the trend suggests potential for similar inhibition .
Table 1: Summary of Biological Activities of Erbium Complexes
The mechanisms underlying the biological activities of erbium complexes are not fully elucidated but may involve:
- Metal Ion Interaction : The interaction of erbium ions with cellular components can disrupt normal cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that metal complexes can increase ROS levels leading to oxidative stress in cancer cells.
Properties
IUPAC Name |
erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.2Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h3*4,18H,1-3H3;;/q;;;2*+3/p-3/b3*5-4-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXFATUJRHPDOD-BSWAEIBTSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Er+3].[Er+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Er+3].[Er+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Er2F21O6+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1220.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














